1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone

Descripción

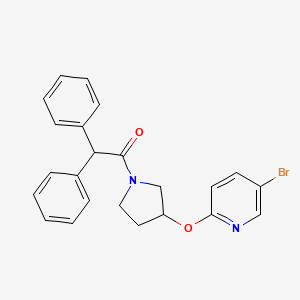

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone is a structurally complex molecule featuring a diphenylethanone core linked to a pyrrolidine ring via an ether bond. The pyrrolidine moiety is further substituted with a 5-bromopyridin-2-yl group, introducing both heterocyclic and halogenated elements. This compound’s architecture combines ketonic, aromatic, and heterocyclic functionalities, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Propiedades

IUPAC Name |

1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2,2-diphenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21BrN2O2/c24-19-11-12-21(25-15-19)28-20-13-14-26(16-20)23(27)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,15,20,22H,13-14,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJPEKPLSODXLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a dihaloalkane under basic conditions.

Bromopyridine Introduction: The bromopyridine moiety is introduced via a nucleophilic substitution reaction, where a bromopyridine derivative reacts with the pyrrolidine ring.

Diphenylethanone Attachment: The final step involves the attachment of the diphenylethanone group through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the bromopyridine moiety, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azido derivatives or other substituted pyridines.

Aplicaciones Científicas De Investigación

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and chemical intermediates.

Mecanismo De Acción

The mechanism of action of 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Comparable Compounds

Physicochemical Properties

- However, structurally related diphenylethanones with hydroxyl groups (e.g., 1-(4-hydroxyphenyl)-2,2-diphenylethanone) exhibit m.p. 174–180°C . In contrast, triazole-thioether derivatives () may exhibit higher solubility in polar solvents due to sulfur’s polarizability, whereas the target’s pyrrolidine ether could enhance solubility in aprotic solvents .

Electronic Effects :

- The 5-bromopyridine group in the target introduces strong electron-withdrawing effects, activating the pyridine ring for electrophilic substitution. This contrasts with methoxy or hydroxyl groups in chalcone derivatives (), which are electron-donating .

- Fluorinated pyridines () exhibit enhanced electronegativity and metabolic stability compared to brominated analogs, though bromine’s larger atomic radius may improve π-stacking interactions in biological systems .

Key Research Findings

- Halogen Impact : Bromine in the target’s pyridine enhances lipophilicity (logP) compared to fluorine-containing analogs (), favoring blood-brain barrier penetration .

- Synthetic Complexity: The target’s multi-step synthesis (inferred) contrasts with simpler hydroxyacetophenones (), which are accessible via Fries rearrangements .

Actividad Biológica

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone is a complex organic compound characterized by its unique structural features, including a bromopyridine moiety and a pyrrolidine ring. This compound has garnered attention for its potential biological activities, making it a subject of various scientific studies. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features:

- A bromopyridine ring that enhances lipophilicity.

- A pyrrolidine ring which may contribute to the compound’s ability to interact with biological targets.

- A diphenylethanone group that may play a role in its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

- Enzyme Inhibition : The bromopyridine moiety may inhibit enzymes by binding to their active sites.

- Receptor Modulation : Interaction with various receptors can lead to modulation of signaling pathways, influencing cellular responses.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibition at low concentrations |

| Escherichia coli | Moderate inhibition |

| Candida albicans | Effective at higher doses |

Anticancer Potential

The compound's unique structure suggests potential anticancer activity. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through:

- Induction of apoptosis.

- Cell cycle arrest at specific phases.

Case Studies

- In Vitro Studies : A study assessed the cytotoxic effects of the compound on various cancer cell lines, revealing an IC50 value indicative of potent activity against breast cancer cells.

- In Vivo Models : Animal models treated with the compound demonstrated reduced tumor growth compared to control groups, suggesting its potential as a therapeutic agent.

Research Findings

Recent studies have explored the pharmacokinetics and bioavailability of this compound. Key findings include:

- Absorption and Distribution : High lipophilicity enhances absorption rates.

- Metabolism : The compound undergoes hepatic metabolism, which may affect its efficacy and safety profile.

Comparative Analysis

When compared to similar compounds, this compound shows superior biological activity due to its unique structural characteristics.

| Compound | Biological Activity |

|---|---|

| 5-Bromo-2-(pyrrolidin-1-yl)pyridine | Moderate antimicrobial activity |

| 1-(5-Bromopyridin-2-yl)piperidin-3-one | Lower anticancer efficacy |

Q & A

Q. Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance reaction efficiency by stabilizing intermediates .

- Temperature Control : Elevated temperatures (100–150°C) accelerate cyclization but require inert atmospheres to prevent decomposition .

- Catalyst Use : Pd-based catalysts improve coupling reactions involving brominated pyridines .

Validation : Monitor purity via HPLC (>95%) and confirm structure via ¹H/¹³C NMR .

How can researchers resolve contradictions in reported biological activities of this compound, such as conflicting receptor selectivity data?

Advanced Research Question

Discrepancies in pharmacological data may arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO-K1) or receptor isoforms .

- Structural Analogues : Minor substituent changes (e.g., cycloheptyl vs. methyl groups) alter receptor binding .

Q. Methodological Solutions :

- Dose-Response Curves : Compare IC₅₀ values across multiple assays to identify consistent trends .

- Computational Modeling : Use molecular docking to predict interactions with serotonin (5-HT) or dopamine receptors .

- Metabolic Stability Assays : Evaluate hepatic microsomal stability to rule out metabolite interference .

What strategies are effective for analyzing the three-dimensional conformation of this compound, and how does conformation influence biological activity?

Advanced Research Question

Analytical Techniques :

- X-ray Crystallography : Resolves absolute configuration and torsion angles of the pyrrolidine ring .

- NMR Spectroscopy : NOESY/ROESY experiments reveal spatial proximity of the bromopyridine and diphenylethanone groups .

Q. Conformational Impact :

- The 5-bromopyridin-2-yloxy group’s orientation affects hydrogen bonding with target enzymes (e.g., kinases) .

- Rigid pyrrolidine conformations may enhance metabolic stability compared to flexible analogues .

How can structure-activity relationship (SAR) studies guide the design of analogues with improved pharmacokinetic properties?

Advanced Research Question

Key SAR Insights :

- Bromine Substitution : Critical for halogen bonding with hydrophobic pockets in target proteins .

- Pyrrolidine Modifications : N-methylation reduces basicity, improving blood-brain barrier penetration .

- Diphenylethanone Replacement : Switching to heteroaromatic ketones (e.g., furan) alters solubility and logP .

Q. Design Strategies :

- Bioisosteric Replacement : Replace bromine with CF₃ to maintain steric bulk while enhancing metabolic stability .

- Prodrug Approaches : Introduce ester groups to increase oral bioavailability .

What are the best practices for characterizing purity and stability of this compound under varying storage conditions?

Basic Research Question

Characterization Protocols :

- Purity Analysis : HPLC with UV detection (λ = 254 nm) and C18 columns .

- Stability Testing :

- Thermal Stability : Accelerated aging at 40°C/75% RH for 4 weeks .

- Photostability : Expose to UV light (320–400 nm) to assess degradation products .

Q. Storage Recommendations :

- Store at –20°C in amber vials under nitrogen to prevent oxidation of the pyrrolidine ring .

How do researchers address challenges in scaling up synthesis while maintaining reproducibility?

Advanced Research Question

Scale-Up Challenges :

Q. Reproducibility Checks :

- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

- Batch Consistency : Compare ¹H NMR spectra and melting points across batches .

What computational tools are most effective for predicting the drug-likeness of this compound?

Basic Research Question

Key Parameters :

- Lipinski’s Rule of Five : MW < 500, logP < 5, H-bond donors < 5, acceptors < 10 .

- SwissADME : Predicts bioavailability, GI absorption, and CYP450 interactions .

Q. Validation :

- Compare in silico predictions with experimental logD (octanol/water) and plasma protein binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.